N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide
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Overview
Description
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide is a chemical compound with the molecular formula C15H15NO3 and a molar mass of 257.28 g/mol It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a 1,2-dihydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide typically involves the reaction of 2-(1,2-dihydroxyethyl)aniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the 1,2-dihydroxyethyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to convert the carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can regenerate the hydroxyl groups .
Scientific Research Applications
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
544696-65-3 |
---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-[2-(1,2-dihydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H15NO3/c17-10-14(18)12-8-4-5-9-13(12)16-15(19)11-6-2-1-3-7-11/h1-9,14,17-18H,10H2,(H,16,19) |
InChI Key |
HRNGECIIQKIZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(CO)O |
Origin of Product |
United States |
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